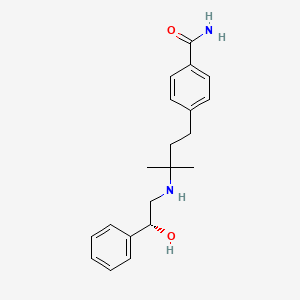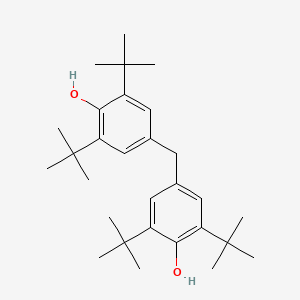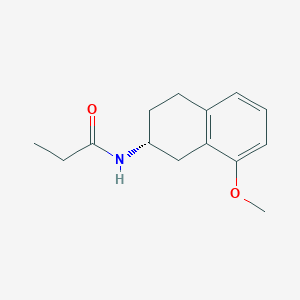
8-M-Pdot
説明
8-M-PDOT (also known as AH-002) is a selective melatonin MT2 receptor agonist . It is 5.2-fold selective for MT2 over MT1 receptors . It binds to human recombinant MT2 and MT2 receptors with pKi values of 8.23 and 8.95 respectively . It has been found to have anxiolytic-like activity .
Molecular Structure Analysis
The chemical formula of this compound is C14H19NO2 . Its exact mass is 233.14 and its molecular weight is 233.31 .Chemical Reactions Analysis
This compound is a melatonin receptor agonist, with a 20-fold selectivity for the MT2 (vs MT1) subtype . It displays pKi values of 8.23 and 8.95 respectively at human recombinant MT1 and MT2 receptors .科学的研究の応用
Optical Painting and Fluorescence Activated Sorting
8-M-PDOT, specifically referenced as photoswitchable semiconducting polymer dots (Pdots), has been demonstrated to serve as an efficient optical ‘painting’ tool. This enables the selection and isolation of individual cells based on their fluorescence, spatial, and morphological features under a microscope. The process involves using a focused laser beam as a 'paintbrush' and the photoswitchable Pdots as the 'paint', allowing for the selective 'painting', sorting, and recovery of optically marked cells for subsequent genetic analysis (Kuo et al., 2016).
High Throughput Electron Beam Lithography
This compound is leveraged in electron beam lithography for sub-microscale large-area patterning on insulating substrates, vital for creating photonic devices. The process involves using a high sensitivity resist and a conducting polymer, such as doped PDOT, as the electron discharge layer, offering significant time savings and efficiency in fabricating intricate photonic structures (Salerno & Cingolani, 2007).
Targeted Photodynamic Therapy and Imaging
This compound, formulated as folic acid and horseradish peroxidase-bifunctionalized semiconducting polymer dots (FH-Pdots), serves as an integrated platform for targeted photodynamic therapy (PDT) and imaging of cancer cells. These Pdots exhibit dual functionality where they act as photosensitizers to produce cytotoxic reactive oxygen species for therapy and as fluorescent semiconducting polymers for imaging purposes, demonstrating their potential as a versatile tool in cancer treatment and diagnosis (Zhang et al., 2014).
Bioconjugation for Specific Cellular Targeting
The bioconjugation of this compound is highlighted as a significant advancement for biological imaging. These ultrabright semiconducting polymer dots exhibit properties such as high brightness, fast emission rate, excellent photostability, nonblinking, and nontoxicity. The conjugation process involves using amphiphilic polymers to modify the nanoparticle surface for subsequent covalent conjugation to biomolecules, facilitating effective and specific cellular labeling (Wu et al., 2010).
Dual Colorimetric and Fluorescent Authentication
This compound has been developed into a dual visual reagent for anticounterfeiting applications. By incorporating photochromic dyes with multicolor semiconducting polymers, a dual-readout system is created, which can be applied to various substrates and used for high-security purposes. The versatility and robustness of this application demonstrate the potential of Pdots in developing new generations of anticounterfeiting technologies (Tsai et al., 2017).
作用機序
Target of Action
8-M-PDOT, also known as N-[(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide or NCGC00024954-01, is a selective and potent melatonin MT2 receptor agonist . It also inhibits MT1 receptors . The melatonin MT2 receptor is primarily involved in the regulation of circadian rhythms and sleep-wake cycles.
Mode of Action
This compound binds to human recombinant MT2 and MT1 receptors with pKi values of 8.23 and 8.95 respectively . This means that it has a high affinity for these receptors, and it can effectively activate the MT2 receptor while inhibiting the MT1 receptor .
Result of Action
This compound has been shown to have anxiolytic-like activity . In animal studies, it was found that the administration of this compound increased the percentage of time spent in the open arms of the elevated plus maze, indicating anxiolytic-like activity .
生化学分析
Biochemical Properties
8-M-PDOT is a selective and potent melatonin MT2 receptor agonist . It binds human recombinant MT2 receptors with a high affinity . It is 5.2-fold selective for MT2 over MT1 receptors . This interaction with melatonin receptors suggests that this compound plays a significant role in biochemical reactions involving these receptors.
Cellular Effects
This compound has been shown to have anxiolytic-like activity . In a rat model of rotenone-induced Parkinson’s disease, striatal microinfusion of this compound increased the percentage of time spent in the open arms of the elevated plus maze, indicating anxiolytic-like activity . This suggests that this compound can influence cell function and potentially impact cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its action as a melatonin MT2 receptor agonist By binding to these receptors, this compound can influence the activity of these receptors and potentially induce changes in gene expression
Dosage Effects in Animal Models
In animal models, this compound has been shown to have anxiolytic-like activity
特性
IUPAC Name |
N-[(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-14(16)15-11-8-7-10-5-4-6-13(17-2)12(10)9-11/h4-6,11H,3,7-9H2,1-2H3,(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIGBTUDFAGRTQ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1)C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H]1CCC2=C(C1)C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424984 | |
| Record name | 8-M-PDOT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134865-70-6 | |
| Record name | 8-M-PDOT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



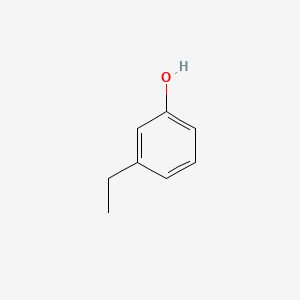

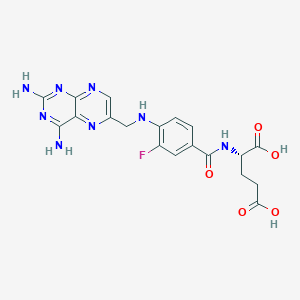
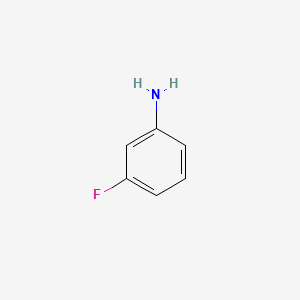
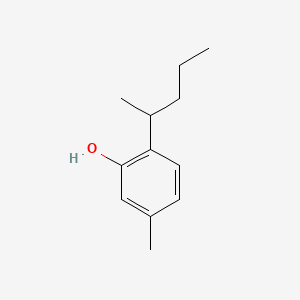

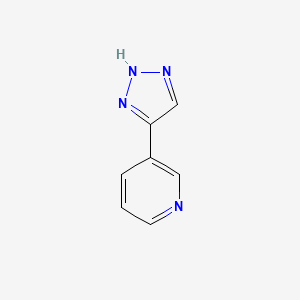
![N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1664143.png)
